

Spectroscopic and Analytical Profile of 4-(Cyclopropylsulfonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(Cyclopropylsulfonyl)phenylboronic acid
Cat. No.:	B567998

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylsulfonyl)phenylboronic acid is a bifunctional organic compound of increasing interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a cyclopropylsulfonyl group, which can influence the compound's physicochemical properties such as solubility, metabolic stability, and bioactivity. This technical guide provides a detailed overview of the expected spectroscopic characteristics (NMR, IR, MS) and outlines general experimental protocols for the analysis of this compound. Due to the limited availability of specific experimental data in public databases, this guide combines theoretical predictions with established principles for analogous compounds.

Chemical and Physical Properties

Property	Value
Chemical Formula	C ₉ H ₁₁ BO ₄ S
Molecular Weight	226.05 g/mol
CAS Number	1217501-07-9
Appearance	Expected to be a solid

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for **4-(cyclopropylsulfonyl)phenylboronic acid** are summarized below. It is important to note that boronic acids can exist in equilibrium with their trimeric anhydride form (boroxine), which can lead to broadened peaks in the NMR spectrum. [1] The choice of solvent can significantly influence the quality of the spectra; protic solvents like methanol-d₄ can help break up oligomers.[1][2]

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.2	Doublet	2H	Aromatic protons ortho to the boronic acid group
~7.8 - 8.0	Doublet	2H	Aromatic protons ortho to the sulfonyl group
~2.5 - 2.7	Multiplet	1H	Methine proton of the cyclopropyl group
~1.0 - 1.2	Multiplet	2H	Methylene protons of the cyclopropyl group
~0.8 - 1.0	Multiplet	2H	Methylene protons of the cyclopropyl group

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~140 - 145	Aromatic carbon attached to the sulfonyl group
~135 - 140	Aromatic carbons ortho to the boronic acid group
~125 - 130	Aromatic carbons ortho to the sulfonyl group
~130 - 135	Aromatic carbon attached to the boronic acid (may be broad or unobserved)
~30 - 35	Methine carbon of the cyclopropyl group
~5 - 10	Methylene carbons of the cyclopropyl group

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for **4-(cyclopropylsulfonyl)phenylboronic acid** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (from B(OH) ₂)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (cyclopropyl)
~1600	Medium	Aromatic C=C stretch
~1350 & ~1150	Strong	Asymmetric and symmetric S=O stretch (sulfonyl)
~1400	Medium	B-O stretch
~1000	Medium	B-C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For arylboronic acids, electrospray ionization (ESI) is a common technique. These compounds can be challenging for mass spectrometry due to their tendency to form cyclic trimers (boroxines).^[3]

m/z (Predicted)	Ion
227.05	[M+H] ⁺
249.03	[M+Na] ⁺
225.04	[M-H] ⁻

The fragmentation pattern in mass spectrometry would likely involve the loss of water from the boronic acid moiety and fragmentation of the cyclopropylsulfonyl group.

Experimental Protocols

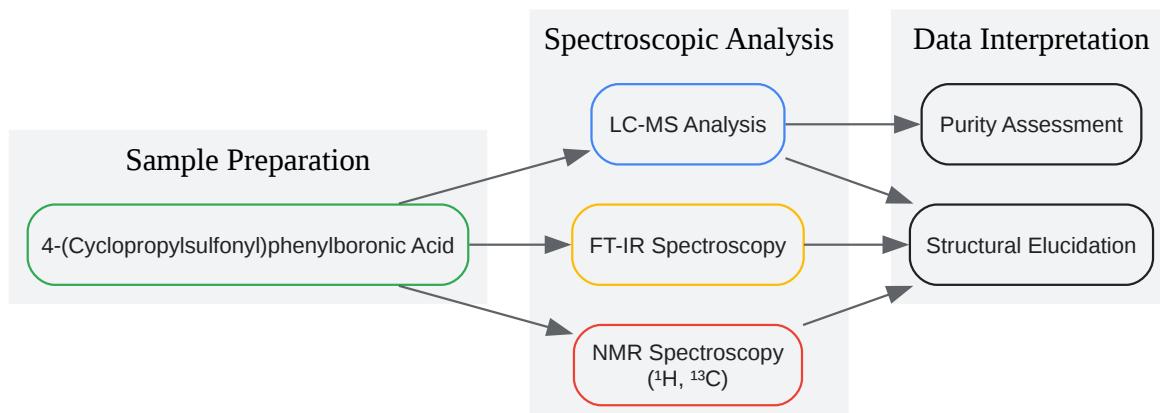
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[\[2\]](#) Using a protic solvent can help minimize peak broadening due to oligomerization.[\[1\]](#)[\[2\]](#)
- Acquisition:
 - ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16-32) should be used to obtain a good signal-to-noise ratio.[\[2\]](#)
 - ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.[\[2\]](#)
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest, requiring little to no sample preparation.[\[4\]](#) Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[\[4\]](#)
- Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[\[5\]](#)
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[\[6\]](#)


Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[\[7\]](#) Further dilutions may be necessary to achieve an

optimal concentration for analysis.[7]

- Chromatography: Use a suitable reversed-phase HPLC column (e.g., C18). The mobile phase can consist of a gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate to improve ionization.[8]
- Mass Spectrometry:
 - Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode.[3][9]
 - Analysis: Acquire the full scan mass spectrum to determine the molecular weight. Perform fragmentation (MS/MS) analysis to elucidate the structure.

Visualization of Analytical Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 7. sciex.com [sciex.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 4-(Cyclopropylsulfonyl)phenylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567998#spectroscopic-data-nmr-ir-ms-for-4-cyclopropylsulfonyl-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com